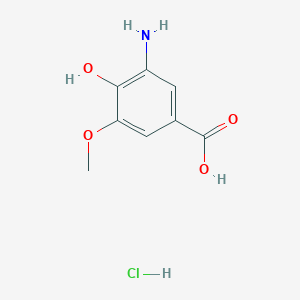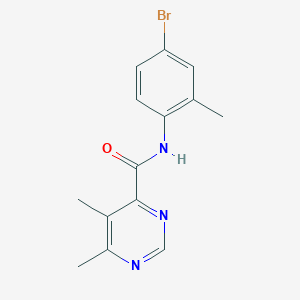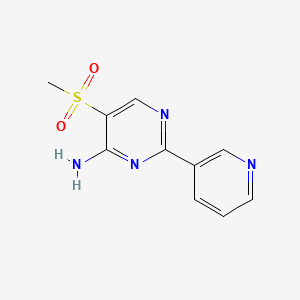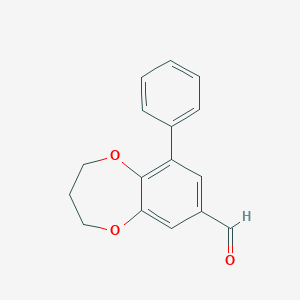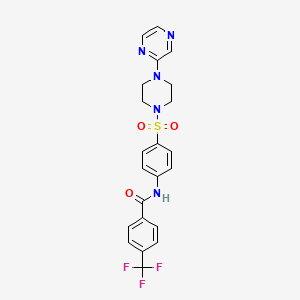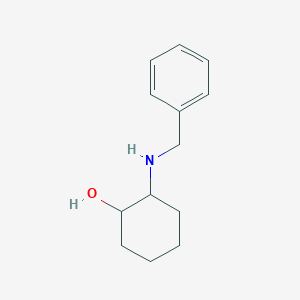
1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone, also known as BIPAP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. BIPAP is a heterocyclic compound composed of a benzene ring and a nitrogen-containing ring, making it a valuable research tool for scientists. The structure of BIPAP allows it to be used as a precursor for other compounds and can be used to synthesize a variety of compounds with different properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzimidazoles and Thiophenes : o-Bromophenyl isocyanide, related to 1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone, is used in the synthesis of benzimidazoles and thiophenes. These compounds are synthesized via CuI catalysis and are important in various chemical applications (Lygin & Meijere, 2009).
Creation of Photoinitiators : The synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, which shares a structural similarity with the compound , involves a process of Friedel-Crafts acylation, α-bromination, and amination. This compound is a new water-soluble photoinitiator, highlighting the potential of similar compounds in photochemical applications (Zeng Zhi-ming, 2003).
Optoelectronic and Charge Transport Properties : Chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, demonstrate significant optoelectronic and charge transport properties. These properties are crucial for their application in semiconductor devices (Shkir et al., 2019).
Biological and Pharmaceutical Applications
Antidepressant Synthesis : 3-Chloro-1-phenyl-1-propanol, structurally similar to the target compound, is used as a chiral intermediate in the synthesis of antidepressant drugs. This highlights the potential of similar compounds in pharmaceutical synthesis (Choi et al., 2010).
Antifungal Applications : Halogenated phenyl derivatives of 2,5-dihydrofuran-2-one, similar in structure to this compound, show significant activity against pathogenic fungi, indicating potential applications in antifungal drugs (Buchta et al., 2004).
Antioxidant Activity
- Evaluation as Antioxidant Agent : (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on, a compound closely related to the target molecule, has been synthesized and tested for antioxidant activity, showing low potency as an antioxidant agent (Brahmana et al., 2021).
properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-13(2)14-6-8-17(9-7-14)20-11-10-18(21)15-4-3-5-16(19)12-15/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGWBGMGGDOBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

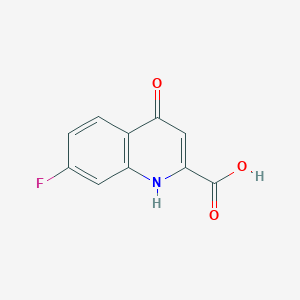
![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)
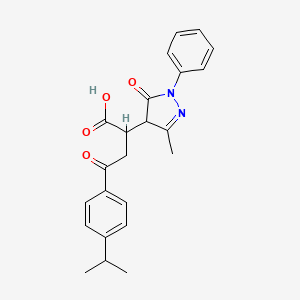
![Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2473483.png)

![2-(3-(2,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2473486.png)
